molecular formula C13H23N3O3S2 B6965668 5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

Cat. No.: B6965668
M. Wt: 333.5 g/mol
InChI Key: WCJLJPMIYAAOPW-UHFFFAOYSA-N
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Description

5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles and piperazines. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiazole ring and a piperazine moiety linked by an ethoxyethylsulfonyl group. These structural elements contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine moiety is often prepared by reacting ethoxyethylsulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the thiazole ring with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with a halomethylthiazole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the ethoxyethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders and cancers.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can participate in various biochemical pathways. The ethoxyethylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole: A simpler thiazole derivative with fewer functional groups.

    4-(2-Ethoxyethylsulfonyl)piperazine: Lacks the thiazole ring but shares the piperazine and ethoxyethylsulfonyl moieties.

    1-Methylpiperazine: A basic piperazine derivative without the thiazole ring or ethoxyethylsulfonyl group.

Uniqueness

5-[[4-(2-Ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole is unique due to the combination of its thiazole and piperazine structures, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

5-[[4-(2-ethoxyethylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S2/c1-3-19-8-9-21(17,18)16-6-4-15(5-7-16)11-13-10-14-12(2)20-13/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJLJPMIYAAOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)N1CCN(CC1)CC2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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